Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
Description
Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a benzyl ester backbone, an isopropyl group, and a pyrrolidin-3-ylmethyl substituent. The benzyl ester moiety confers hydrolytic sensitivity, particularly under acidic or enzymatic conditions, as highlighted in , which emphasizes pH-dependent stability of benzyl ester bonds .
Properties
IUPAC Name |
benzyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(11-15-8-9-17-10-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXUDAWFGAJFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a. Reductive Amination
Pyrrolidin-3-ylmethylamine reacts with acetone in the presence of a reducing agent to introduce the isopropyl group.
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Conditions :
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Solvent: Methanol or ethanol
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Reducing Agent: Sodium cyanoborohydride (NaBH3CN)
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Temperature: Room temperature (20–25°C)
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Reaction Time: 12–24 hours
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Yield : 65–75% [6,8]
b. Alkylation of Pyrrolidin-3-ylmethylamine
Pyrrolidin-3-ylmethylamine is alkylated using isopropyl bromide or iodide under basic conditions.
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Conditions :
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Base: Triethylamine (TEA) or potassium carbonate (K2CO3)
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Solvent: Dichloromethane (DCM) or acetonitrile
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Temperature: Reflux (40–60°C)
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Reaction Time: 6–12 hours
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Yield : 50–60% (due to over-alkylation side products) [7,12]
Comparison of Amine Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Reductive Amination | 70 | 95 | Requires strict pH control |
| Alkylation | 55 | 85 | Competing quaternary ammonium salt formation |
Carbamate Formation via Benzyl Chloroformate
The amine is reacted with benzyl chloroformate (Cbz-Cl) to form the target carbamate.
a. Standard Procedure
b. Alternative Activation Strategies
For sensitive substrates, carbonyl diimidazole (CDI) or mixed anhydrides are used to activate the carbamate-forming step:
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CDI-Mediated Method :
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Amine + CDI → Imidazolide intermediate → Reaction with benzyl alcohol
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Yield: 75–80% [3,12]
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Mixed Anhydride Method :
Optimization Data for Carbamate Formation
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cbz-Cl + TEA | THF | 0°C → RT | 85 |
| CDI + Benzyl Alcohol | DCM | RT | 78 |
| Ethyl Chloroformate | EtOAc | 40°C | 72 |
One-Pot Cascade Synthesis
Recent advances enable a streamlined approach combining amine synthesis and carbamate formation:
a. Reductive Amination & In Situ Carbamation
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Pyrrolidin-3-ylmethylamine, acetone, and NaBH3CN are reacted in methanol.
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Benzyl chloroformate is added directly post-amine formation.
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Conditions :
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Solvent: Methanol
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Temperature: 0°C → RT
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Reaction Time: 24 hours (total)
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Yield : 60–65% [6,8]
b. Solid-Phase Synthesis
Immobilized amines on resin are treated with Cbz-Cl, enabling facile purification:
Critical Challenges and Solutions
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Steric Hindrance : The tertiary amine’s bulkiness slows carbamate formation. Using excess Cbz-Cl (1.5 equiv) and prolonged reaction times mitigates this.
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Hydrolysis Sensitivity : The benzyl ester is prone to hydrolysis under acidic/basic conditions. Reactions are conducted under anhydrous conditions with rigorous pH control [1,3].
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Purification Difficulties : Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves carbamate from unreacted amine and byproducts.
Scalability and Industrial Relevance
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Kilogram-Scale Synthesis :
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Green Chemistry Approaches :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the pyrrolidine ring or the benzyl ester moiety.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl ester moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified pyrrolidine or ester groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Properties
Research indicates that isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester exhibits significant anticancer properties. In vitro studies have demonstrated its ability to enhance the efficacy of chemotherapeutic agents by reversing drug resistance in cancer cells. For instance, a study showed that the compound increased intracellular concentrations of paclitaxel in drug-resistant cell lines, thereby reducing tumor volume and weight in vivo without apparent side effects .
Antioxidant Activity
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The structural features of this compound contribute to its potential as an effective antioxidant agent.
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of endothelin-converting enzyme (ECE), which is implicated in several cardiovascular diseases . This inhibition could be beneficial for treating conditions such as hypertension and heart failure.
Case Study 1: Anticancer Efficacy
A recent study focused on the compound's role in overcoming multidrug resistance (MDR) in cancer therapy. The results indicated that treatment with this compound significantly enhanced the cytotoxic effects of doxorubicin in resistant cell lines, suggesting its potential as an adjunct therapy in cancer treatment .
Case Study 2: Cardiovascular Applications
Another investigation evaluated the compound's effect on ECE inhibition. The findings revealed that it effectively reduced ECE activity in vitro, leading to decreased levels of endothelin-1, a peptide associated with vasoconstriction and increased blood pressure. This suggests potential applications in managing cardiovascular diseases .
Mechanism of Action
The mechanism of action of isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below summarizes critical differences between the target compound and its analogs:
Functional Group Impact on Reactivity and Stability
- Chloro-acetyl Substituent (CAS 1353945-45-5) : The chloro group enhances electrophilicity, making this compound a candidate for nucleophilic substitution reactions (e.g., in prodrug synthesis). Its molecular weight (362.83) and polarity are higher than the base structure .
- This modification may reduce blood-brain barrier penetration compared to lipophilic analogs .
- Stereochemistry (CAS 1354011-23-6) : The (R)-configuration at the pyrrolidine ring could influence binding affinity in chiral environments, such as enzyme active sites .
pH-Dependent Stability of Benzyl Ester Bonds
demonstrates that benzyl ester bonds are sensitive to pH, with acidic conditions (pH 4) favoring their formation and stability. Neutral or basic conditions promote hydrolysis or alternative reactions (e.g., with amino groups in proteins). This suggests that compounds like the target and its analogs may exhibit variable stability in biological systems or during storage .
Biological Activity
Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring , a carbamic acid moiety , and a benzyl ester group , which contribute to its unique properties. The presence of these functional groups may enhance its interactions with biological targets, making it a candidate for drug development.
| Structural Feature | Description |
|---|---|
| Pyrrolidine Ring | Provides potential for receptor modulation and enzyme inhibition. |
| Carbamic Acid Moiety | Involved in the compound's reactivity and stability. |
| Benzyl Ester Group | Enhances lipophilicity and solubility in biological systems. |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to bind to these targets modulates their activity, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing neurotransmission processes.
- Antioxidant Activity : Preliminary studies suggest that it may neutralize free radicals, providing protective effects against oxidative stress.
Case Studies
- Neuroprotective Effects : In vitro studies on neuronal cultures have indicated that compounds similar to this compound exhibit neurotrophic activities. These compounds promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .
- Antioxidant Properties : Research has demonstrated that this compound can mitigate oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage associated with various diseases.
- Pharmacological Applications : The compound is being investigated for its potential therapeutic applications in treating conditions related to neurotransmission and metabolic disorders. Its structural features suggest it could serve as a lead compound for developing new drugs targeting these pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in the structural components can significantly influence the compound's efficacy and specificity:
Q & A
Q. What are the optimal synthetic routes for preparing isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester?
Methodological Answer: The compound can be synthesized via carbamate bond formation between pyrrolidin-3-ylmethanol derivatives and isopropyl/benzyl chloroformate. Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of reactive intermediates.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization : Validate purity (>95%) via (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and LC-MS (m/z calculated for : 295.19) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer: Combine orthogonal analytical techniques:
- NMR spectroscopy : Analyze , , and 2D COSY/HSQC spectra to confirm stereochemistry and connectivity.
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- IR spectroscopy : Identify carbamate C=O stretching vibrations (~1680–1720 cm) .
Advanced Research Questions
Q. How can solubility and partitioning behavior be systematically evaluated for assay design?
Methodological Answer:
- logP estimation : Use computational tools (e.g., ChemAxon, ACD/Labs) to predict octanol-water partition coefficients.
- Experimental validation : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Measure concentrations via UV-Vis spectroscopy (λmax ~250–280 nm for carbamates) .
- Table : Example solubility data framework (hypothetical):
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| PBS (pH 7.4) | 0.12 | Shake-flask/UV |
| DMSO | 45.8 | Gravimetric |
Q. What strategies resolve enantiomeric impurities in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (90:10) mobile phase; monitor retention times for enantiomer separation.
- Enzymatic resolution : Screen lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) for diastereomeric salt formation .
Q. How should contradictory biological activity data (e.g., IC50_{50}50 variability) be analyzed?
Methodological Answer:
Q. What protocols assess stability under physiological conditions (e.g., plasma, buffers)?
Methodological Answer:
- Incubation studies : Incubate the compound in human plasma (37°C, 24 hrs) and analyze degradation via HPLC.
- pH-dependent stability : Test in buffers (pH 2.0, 7.4, 9.0) to simulate gastrointestinal, blood, and lysosomal environments.
- Metabolite identification : Use LC-HRMS to detect hydrolysis products (e.g., benzyl alcohol, pyrrolidine derivatives) .
Data Contradiction & Validation
Q. How can researchers reconcile discrepancies in reported receptor-binding affinities?
Methodological Answer:
- Binding assay standardization : Ensure consistent ATP concentrations (for kinase assays) or temperature controls.
- Reference controls : Include known inhibitors (e.g., staurosporine for kinase studies) to calibrate results.
- Structural analogs : Compare data with structurally related carbamates (e.g., benzyl ester derivatives in ) to identify scaffold-specific trends.
Notes for Methodological Rigor
- Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., CAS Common Chemistry ) rather than vendor-specific data.
- Safety compliance : Follow waste disposal guidelines for carbamate derivatives, including neutralization before disposal .
- Data curation : Cross-reference NIST Chemistry WebBook for thermodynamic and spectroscopic validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
